molecular formula C26H32N2O5 B14954094 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14954094
M. Wt: 452.5 g/mol
InChI Key: OLWHDLHBKMAZCY-GYHWCHFESA-N
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Description

1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrol-2-one core, hydroxyphenyl, and isopropoxybenzoyl groups.

Preparation Methods

The synthesis of 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps. One common method includes the reaction of 4-hydroxybenzaldehyde with diethylamine to form an intermediate, which is then reacted with isopropoxybenzoyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: The hydroxy groups in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form ethers or esters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl and isopropoxybenzoyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The diethylaminoethyl group enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar compounds include:

  • 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
  • 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

These compounds share structural similarities but differ in their substituent groups, which can affect their chemical reactivity and biological activity. The presence of different alkyl or aryl groups can lead to variations in solubility, stability, and interaction with molecular targets, highlighting the uniqueness of 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one .

Properties

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

(4Z)-1-[2-(diethylamino)ethyl]-5-(4-hydroxyphenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O5/c1-5-27(6-2)15-16-28-23(18-7-11-20(29)12-8-18)22(25(31)26(28)32)24(30)19-9-13-21(14-10-19)33-17(3)4/h7-14,17,23,29-30H,5-6,15-16H2,1-4H3/b24-22-

InChI Key

OLWHDLHBKMAZCY-GYHWCHFESA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(\C2=CC=C(C=C2)OC(C)C)/O)/C(=O)C1=O)C3=CC=C(C=C3)O

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OC(C)C)O)C(=O)C1=O)C3=CC=C(C=C3)O

Origin of Product

United States

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